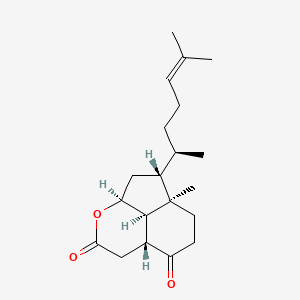
Aplykurodinone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplykurodinone B is a natural product found in Aplysia fasciata with data available.
Applications De Recherche Scientifique
Chemical Research Applications
Aplykurodinone B serves as a significant model compound in organic chemistry. Its unique structure allows researchers to study complex organic synthesis and reaction mechanisms. Key applications include:
- Synthesis Studies : this compound is utilized in the total synthesis of various steroidal compounds, providing insights into stereochemical control and reaction pathways. For instance, the synthesis of related compounds involves intricate steps like hydrolysis and iodination, which are critical for understanding steroidal chemistry .
- Mechanistic Studies : The compound is valuable for examining reaction mechanisms, particularly those involving degradation and modification of steroidal structures. It aids in understanding how specific functional groups influence reactivity and stability .
Biological Research Applications
This compound has been investigated for its biological activities, particularly its cytotoxic effects against cancer cells. Notable findings include:
- Cytotoxicity Against Cancer Cells : Research indicates that Aplykurodinone B exhibits significant cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HCC). The mechanism involves the inhibition of the Wnt/β-catenin signaling pathway, leading to decreased levels of oncogenic β-catenin and reduced expression of β-catenin-dependent genes such as cyclin D1 and c-myc .
- Induction of Apoptosis and Autophagy : this compound has been shown to induce apoptosis in cancer cells through mechanisms that involve autophagy. Studies demonstrate that treatment with this compound leads to increased apoptotic markers and autophagic activity, indicating its potential as a therapeutic agent in oncology .
Medical Applications
The medical implications of this compound are primarily centered around its potential as an anticancer agent:
- Targeting Wnt/β-Catenin Pathway : this compound inhibits β-catenin responsive transcription, which is crucial for the proliferation of certain cancer types. By promoting the degradation of β-catenin, it may serve as a novel therapeutic strategy for treating cancers associated with aberrant Wnt signaling .
- Research on Combination Therapies : Ongoing studies are exploring the efficacy of Aplykurodinone B in combination with other anticancer agents to enhance therapeutic outcomes. This approach aims to leverage its mechanism of action while minimizing side effects associated with traditional chemotherapeutics .
Data Summary and Case Studies
Case
Propriétés
Formule moléculaire |
C20H30O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(1R,2R,4S,8R,12R)-1-methyl-2-[(2R)-6-methylhept-5-en-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione |
InChI |
InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13-,14+,15-,17+,19+,20-/m1/s1 |
Clé InChI |
LILRNUJDHJYEPR-QVTYOBMESA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)[C@H]1C[C@H]2[C@H]3[C@@]1(CCC(=O)[C@@H]3CC(=O)O2)C |
SMILES canonique |
CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C |
Synonymes |
3-epi-aplykurodinone B aplykurodinone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















